(9H-Fluoren-9-yl)methyl (2-mercaptoethyl)carbamate
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Overview
Description
(9H-Fluoren-9-yl)methyl (2-mercaptoethyl)carbamate is a chemical compound with the molecular formula C₁₇H₁₇NO₂S and a molecular weight of 299.39 g/mol . It is characterized by its unique structure, which includes a fluorenyl group attached to a carbamate moiety via a mercaptoethyl linker. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl (2-mercaptoethyl)carbamate typically involves the reaction of fluorenylmethyl chloroformate with 2-mercaptoethylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and efficiency. The compound is typically produced in batch reactors, followed by purification using large-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
(9H-Fluoren-9-yl)methyl (2-mercaptoethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The mercaptoethyl group can be oxidized to form disulfides or sulfoxides.
Reduction: The carbamate moiety can be reduced to form the corresponding amine.
Substitution: The fluorenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Disulfides or sulfoxides.
Reduction: Corresponding amines.
Substitution: Fluorenyl derivatives with various substituents.
Scientific Research Applications
(9H-Fluoren-9-yl)methyl (2-mercaptoethyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (9H-Fluoren-9-yl)methyl (2-mercaptoethyl)carbamate involves its interaction with specific molecular targets. The carbamate moiety can undergo hydrolysis to release the active amine, which can then interact with enzymes or receptors. The fluorenyl group provides stability and facilitates the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
- (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)carbamate
- (9H-Fluoren-9-yl)methyl (2-mercaptopropyl)carbamate
- (9H-Fluoren-9-yl)methyl (2-hydroxypropyl)carbamate
Uniqueness
(9H-Fluoren-9-yl)methyl (2-mercaptoethyl)carbamate is unique due to its mercaptoethyl linker, which imparts specific reactivity and binding properties. This makes it particularly useful in applications requiring thiol reactivity, such as in the formation of disulfide bonds or in thiol-based drug delivery systems .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(2-sulfanylethyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2S/c19-17(18-9-10-21)20-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16,21H,9-11H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDVNUSUHWZGDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCS |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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